Opratonium iodide

Description

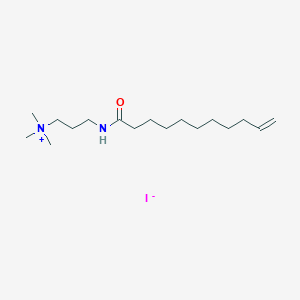

Opratonium iodide (CAS No.: 210419-36-6) is a quaternary ammonium compound with the molecular formula C₁₇H₃₅IN₂O and a molecular weight of 410.3771 g/mol . Structurally, it consists of a trimethylammonium group linked to a 10-undecenamido chain via a propyl spacer, distinguishing it from simpler iodide salts.

Properties

CAS No. |

210419-36-6 |

|---|---|

Molecular Formula |

C17H35IN2O |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

trimethyl-[3-(undec-10-enoylamino)propyl]azanium;iodide |

InChI |

InChI=1S/C17H34N2O.HI/c1-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)4;/h5H,1,6-16H2,2-4H3;1H |

InChI Key |

NXLJXARAIIJYAJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCNC(=O)CCCCCCCCC=C.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Dimethylsulphonium Iodide

- Molecular Formula : C₂H₇IS

- Molecular Weight : 202.05 g/mol

- Key Properties : Melting point of 165°C ; exhibits exceptional antibacterial activity against Staphylococcus aureus (MIC <1 µg/mL), outperforming many steroidal derivatives .

- Applications: Investigated as a novel antibiotic due to high antimicrobial efficacy.

Methyl Iodide (CH₃I)

Potassium Iodide (KI)

- Molecular Formula : KI

- Molecular Weight : 166.00 g/mol

- Key Properties : Rapid absorption and excretion via kidneys; used for iodine supplementation and thyroid protection during nuclear incidents .

- Side Effects : Causes iodism (e.g., acne, mucosal irritation) with chronic use; hypersensitivity reported in some patients .

Sodium Iodide (NaI)

- Molecular Formula : NaI

- Molecular Weight : 149.89 g/mol

- Key Properties : High solubility in water; used in radiopharmaceuticals (e.g., thyroid imaging) .

- Applications: Medical diagnostics and radiation therapy.

Data Table: Comparative Analysis of this compound and Similar Compounds

Research Findings and Discussion

- However, its lack of clinical data limits direct therapeutic comparisons .

- Antimicrobial Potential: While Dimethylsulphonium iodide demonstrates potent antibacterial activity, Opratonium’s efficacy remains unverified, though its amphiphilic structure may enable membrane disruption .

- Environmental vs. Pharmacological Focus : Methyl iodide’s environmental impact (e.g., ozone depletion) diverges from Opratonium’s exploratory biomedical applications, highlighting functional differences among iodides .

- Established Medical Use : Potassium and Sodium iodides have decades of clinical use, whereas Opratonium’s unapproved status underscores the need for further pharmacokinetic and safety studies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Opratonium iodide to ensure structural fidelity and purity?

- Methodological Answer :

- Synthesis : Use controlled stoichiometric reactions between the organic opratonium precursor and iodide salts (e.g., potassium iodide) in anhydrous solvents like dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization : Employ nuclear magnetic resonance (NMR) for proton and carbon backbone verification, high-performance liquid chromatography (HPLC) with UV detection (254 nm) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For iodide quantification, use ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) .

- Purity Validation : Include elemental analysis (C, H, N, I) and X-ray crystallography for novel crystalline structures. For known compounds, cross-reference with published spectral data .

Q. How can researchers design initial pharmacological profiling studies for this compound given its unapproved status and limited mechanistic data?

- Methodological Answer :

- In Vitro Screening : Prioritize assays targeting thyroid hormone pathways, such as sodium-iodide symporter (NIS) inhibition/activation in FRTL-5 rat thyroid cells, given iodide’s role in thyroid function .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to evaluate potency and efficacy. Include positive controls (e.g., methimazole for NIS inhibition) .

- Toxicity Assessment : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values. Compare with potassium iodide to isolate opratonium-specific effects .

Advanced Research Questions

Q. What experimental strategies can address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Bridging : Perform parallel in vitro plasma protein binding assays and in vivo bioavailability studies in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations of this compound and its metabolites .

- Mechanistic Follow-Up : If in vitro NIS activation is observed but absent in vivo, evaluate thyroid-stimulating hormone (TSH) modulation via ELISA and thyroid gland histopathology .

- Statistical Reconciliation : Apply mixed-effects models to account for interspecies variability and small sample sizes. Pre-register hypotheses to mitigate confirmation bias .

Q. How can researchers resolve uncertainties in this compound’s mechanism of action (MOA) given its novel status and lack of prior studies?

- Methodological Answer :

- Target Deconvolution : Use affinity chromatography with immobilized this compound to isolate binding proteins from thyroid cell lysates. Identify targets via tandem mass spectrometry .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated thyroid follicles to identify differentially expressed genes (e.g., thyroglobulin, TPO). Validate with qPCR .

- Computational Modeling : Dock this compound into NIS or thyroperoxidase (TPO) structures (PDB: 2ZYD) using AutoDock Vina to predict binding affinities .

Q. What methodologies are optimal for studying the bioavailability and tissue distribution of this compound, particularly its iodine component?

- Methodological Answer :

- Radioisotope Tracing : Synthesize this compound with ¹²⁵I and administer intravenously to rodents. Use gamma counters to quantify iodine uptake in thyroid, liver, and kidneys .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of this compound in tissue sections with MALDI-TOF. Compare with potassium iodide controls .

- Ex Vivo Perfusion : Isolate rodent thyroid glands and perfuse with this compound to measure iodine incorporation into thyroglobulin .

Data Analysis and Reporting

Table 1 : Key Analytical Techniques for this compound Research

| Parameter | Method | Detection Limit | Reference |

|---|---|---|---|

| Purity | HPLC-UV (254 nm) | 0.1% | |

| Iodine Quantification | ICP-MS | 0.01 ppb | |

| Target Binding | Surface Plasmon Resonance (SPR) | 1 nM | |

| Tissue Distribution | ¹²⁵I Gamma Counting | 1 Bq/g |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.